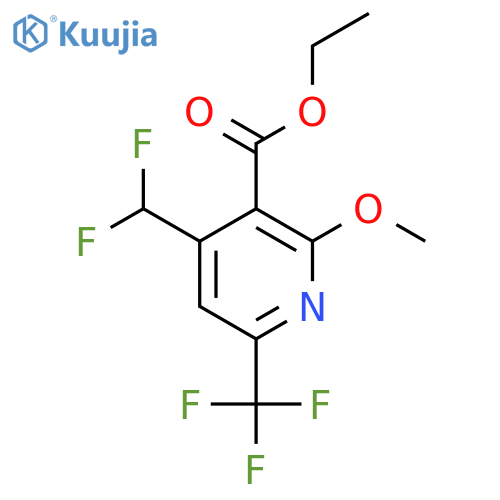Cas no 1805550-62-2 (Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate)

1805550-62-2 structure
商品名:Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:1805550-62-2
MF:C11H10F5NO3
メガワット:299.194020748138
CID:4897911
Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C11H10F5NO3/c1-3-20-10(18)7-5(8(12)13)4-6(11(14,15)16)17-9(7)19-2/h4,8H,3H2,1-2H3
- InChIKey: IQUGYMHDFPTXLB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(F)(F)F)=NC(=C1C(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 337
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 48.4
Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017459-250mg |
Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |
1805550-62-2 | 95% | 250mg |
$989.80 | 2022-04-01 | |
| Alichem | A029017459-500mg |
Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |
1805550-62-2 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
| Alichem | A029017459-1g |
Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |
1805550-62-2 | 95% | 1g |
$2,779.20 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1805550-62-2 (Ethyl 4-(difluoromethyl)-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate) 関連製品
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
